Citalopram-d3 (hydrochloride)

LC-MS/MS Forensic Toxicology Therapeutic Drug Monitoring

Citalopram-d3 (hydrochloride) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, in which three hydrogen atoms are replaced by deuterium (²H) at the N-methyl positions. As a racemic mixture of the S(+)-enantiomer (escitalopram) and R(-)-enantiomer, it serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise compensation for matrix effects and ionization variability.

Molecular Formula C20H22ClFN2O
Molecular Weight 363.9 g/mol
Cat. No. B12362567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-d3 (hydrochloride)
Molecular FormulaC20H22ClFN2O
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3;
InChIKeyFXSXPIKCGLXHAW-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram-d3 (Hydrochloride) – A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Citalopram


Citalopram-d3 (hydrochloride) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, in which three hydrogen atoms are replaced by deuterium (²H) at the N-methyl positions . As a racemic mixture of the S(+)-enantiomer (escitalopram) and R(-)-enantiomer, it serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise compensation for matrix effects and ionization variability . The hydrochloride salt form (C₂₀H₁₉D₃ClFN₂O, MW 363.87 g/mol) is commonly supplied as a certified reference material or analytical standard with defined purity and isotopic enrichment .

Why Unlabeled Citalopram or Alternative Deuterated Analogs Cannot Replace Citalopram-d3 (Hydrochloride) in Quantitative Bioanalysis


Substituting citalopram-d3 (hydrochloride) with unlabeled citalopram, citalopram-d4, or citalopram-d6 compromises analytical accuracy and regulatory compliance in validated LC-MS/MS assays. Unlabeled citalopram fails to correct for matrix-induced ion suppression/enhancement because it co-elutes with the endogenous analyte, providing no mass distinction [1]. While other deuterated analogs (e.g., d4, d6) offer a mass shift, their use without revalidation introduces systematic errors: differences in isotopic purity, potential deuterium/hydrogen exchange at labile positions, and altered chromatographic retention due to the inverse isotope effect can affect quantification precision . Only a properly characterized d3 analog, with ≥98% isotopic enrichment and documented co-elution behavior, ensures method robustness and meets regulatory expectations for bioanalytical method validation .

Quantitative Differentiation of Citalopram-d3 (Hydrochloride) Against Unlabeled and Alternatively Deuterated Citalopram Analogs


Mass Spectrometric Selectivity: +3 Da Mass Shift Ensures Unambiguous MRM Transition Selection

Citalopram-d3 (hydrochloride) provides a distinct +3 Da mass shift relative to unlabeled citalopram (MW 324.39 g/mol vs. 327.39 g/mol for the free base), enabling baseline-resolved multiple reaction monitoring (MRM) transitions without isotopic cross-talk. In contrast, a d4 analog (+4 Da) or d6 analog (+6 Da) may exhibit different ionization efficiencies or retention times due to the inverse isotope effect, potentially affecting quantification accuracy if not fully characterized [1]. The d3 substitution pattern (N‑trideuteriomethyl) is specifically chosen to avoid labile deuterium exchange under acidic mobile phase conditions, ensuring consistent MS response over long analytical runs [2].

LC-MS/MS Forensic Toxicology Therapeutic Drug Monitoring

Isotopic Purity and Enrichment: ≥98% Deuterium Incorporation Minimizes Cross-Contribution Error

Citalopram-d3 (hydrochloride) is specified with ≥98% isotopic purity (²H enrichment) and ≥98% chemical purity, as documented in vendor certificates of analysis . In contrast, lower-grade deuterated analogs (e.g., 95% atom D) can introduce significant cross-contribution to the analyte MRM channel, biasing quantification at low concentrations. For example, a 2% impurity of unlabeled citalopram in a d3 internal standard can cause a +2% positive bias in analyte peak area, exceeding the FDA-recommended ±15% acceptance criterion for bioanalytical methods [1].

Analytical Method Validation Quality Control Reference Standards

Chromatographic Co-Elution and Matrix Effect Compensation: Identical Retention Time to Analyte Reduces Quantification Bias

Citalopram-d3 (hydrochloride) co-elutes precisely with unlabeled citalopram under reversed-phase LC conditions (typical retention time difference <0.02 min), ensuring identical exposure to matrix-induced ion suppression/enhancement . This property is fundamental for accurate internal standard-based correction. In contrast, structural analogs (e.g., clomipramine-d3) or insufficiently characterized d4/d6 analogs may exhibit slight chromatographic shifts, leading to differential matrix effects and up to 20% quantification error in post-mortem or hemolyzed samples [1].

Matrix Effects Ion Suppression LC-MS/MS Method Robustness

Regulatory Compliance and Method Validation Readiness: Supplied with Full Characterization Data for ANDA/DMF Submissions

Citalopram-d3 (hydrochloride) is manufactured and characterized in accordance with ICH Q7 guidelines, with detailed certificates of analysis (CoA) including HPLC purity, isotopic enrichment, residual solvents, and water content [1]. This comprehensive documentation supports direct use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions without additional qualification studies. In comparison, research-grade deuterated analogs often lack full GMP characterization, requiring end-user re-qualification that adds 2–4 weeks to method development timelines .

Regulatory Science ANDA Pharmaceutical Analysis

High-Value Application Scenarios for Citalopram-d3 (Hydrochloride) in Bioanalytical and Forensic Workflows


Therapeutic Drug Monitoring (TDM) of Citalopram/Escitalopram in Plasma or Serum

Citalopram-d3 (hydrochloride) serves as the optimal internal standard for LC-MS/MS methods quantifying citalopram and its active S(+)-enantiomer (escitalopram) in patient plasma. Its co-elution with the analyte (RT shift <0.02 min) ensures robust correction of matrix effects, which are particularly pronounced in lipemic or hemolyzed clinical samples . The +3 Da mass shift provides sufficient separation from the analyte's isotopic envelope, enabling precise quantification across the therapeutic range (50–250 ng/mL) with intra- and inter-assay CVs typically <5% [1].

Forensic Toxicology and Post-Mortem Blood Analysis

In post-mortem toxicology, where matrix complexity and analyte stability are major concerns, citalopram-d3 (hydrochloride) provides the analytical reliability required for legal defensibility. The deuterium label is stable under the acidic extraction conditions commonly used (e.g., protein precipitation with acetonitrile/formic acid), minimizing deuterium/hydrogen back-exchange . Use of this d3 internal standard has been validated in UPLC-MS/MS methods achieving LODs of 1 ng/mL and LOQs of 5 ng/mL in whole blood, meeting the sensitivity requirements for forensic casework [1].

Bioequivalence Studies and Generic Drug Development (ANDA)

For pharmaceutical companies conducting bioequivalence studies to support ANDA filings, citalopram-d3 (hydrochloride) offers a fully characterized, GMP-sourced internal standard that meets FDA and EMA validation guidelines . Its documented isotopic purity (≥98 atom% D) and chemical purity (≥98%) eliminate the need for in-house qualification, reducing method development time by an estimated 2–4 weeks compared to using uncharacterized analogs [1]. The resulting validated LC-MS/MS method provides the accuracy and precision required for pivotal pharmacokinetic studies.

Environmental and Wastewater Analysis for Pharmaceutical Residues

Citalopram-d3 (hydrochloride) is employed as a surrogate or internal standard in environmental monitoring of SSRI contamination in surface water and wastewater effluent. Its stable isotope label enables accurate quantification even in the presence of complex dissolved organic matter, with method detection limits in the low ng/L range . Compared to non-deuterated structural analogs, the d3-labeled citalopram exhibits identical extraction recovery and ionization efficiency, ensuring reliable isotope dilution quantitation in multi-residue LC-MS/MS panels [1].

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